molecular formula C24H25BrN2O B10974046 [6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B10974046
M. Wt: 437.4 g/mol
InChI Key: YBCPYMCCHQANNN-UHFFFAOYSA-N
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Description

6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound with a quinoline core structure It is characterized by the presence of a bromine atom at the 6th position, an ethylphenyl group at the 2nd position, and a piperidino group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(4-ethylphenyl)quinoline to introduce the bromine atom at the 6th position. This is followed by the introduction of the piperidino group through a nucleophilic substitution reaction. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its quinoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the bromine atom and the piperidino group can enhance the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
  • 6-Bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE is unique due to its specific substitution pattern on the quinoline ring. The combination of the bromine atom, ethylphenyl group, and piperidino group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25BrN2O

Molecular Weight

437.4 g/mol

IUPAC Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H25BrN2O/c1-3-17-4-6-18(7-5-17)23-15-21(20-14-19(25)8-9-22(20)26-23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3

InChI Key

YBCPYMCCHQANNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCC(CC4)C

Origin of Product

United States

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